molecular formula C21H24N4O4 B6918488 N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide

N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide

Cat. No.: B6918488
M. Wt: 396.4 g/mol
InChI Key: IWVDVSMHFIZHDN-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide is a synthetic organic compound known for its diverse range of applications in scientific research This compound is characterized by the presence of an imidazole ring, a dimethoxyphenyl group, and a pyridin-2-one moiety

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-14-6-5-8-25(21(14)27)13-18(26)23-19(20-22-7-9-24(20)2)15-10-16(28-3)12-17(11-15)29-4/h5-12,19H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVDVSMHFIZHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)CC(=O)NC(C2=CC(=CC(=C2)OC)OC)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide typically involves the condensation of the appropriate imidazole derivative with a dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then coupled with a pyridin-2-one acetamide derivative using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product. Key reaction conditions include maintaining an inert atmosphere, typically nitrogen, and conducting the reactions at temperatures ranging from 25°C to 80°C.

Industrial Production Methods:

Industrial-scale production may involve optimizing the reaction parameters to enhance yield and purity, including scaling up the reactant quantities, using automated reaction systems, and employing purification techniques like recrystallization or chromatographic methods. Process control and quality assurance are critical to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Reacts with oxidizing agents such as potassium permanganate, resulting in the formation of corresponding oxidized products.

  • Reduction: Subject to reduction reactions using agents like sodium borohydride, yielding reduced derivatives.

  • Substitution: Capable of participating in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., EDC). Reaction conditions vary but generally include solvent choice, temperature control, and pH adjustments to facilitate the desired transformations.

Major Products:

Scientific Research Applications

Chemistry:

Used as a reagent in organic synthesis for developing new chemical entities and studying reaction mechanisms.

Biology:

Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine:

Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry:

Utilized in the manufacture of specialty chemicals, pharmaceuticals, and as a precursor for advanced materials.

Mechanism of Action

N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide exerts its effects through interactions with specific molecular targets such as enzymes, receptors, and ion channels. Its structure allows it to bind to active sites, modulating biological pathways and physiological processes. The pathways involved include inhibition of inflammatory mediators, disruption of microbial cell walls, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • N-(3,5-dimethoxyphenyl)-1-methylimidazole-2-carboxamide

  • 2-(3-Methyl-2-oxopyridin-1-yl)-N-(2-methylimidazol-1-yl)methylacetamide

Each of these compounds shares structural similarities but differs in specific functional groups, influencing their chemical behavior and applications.

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